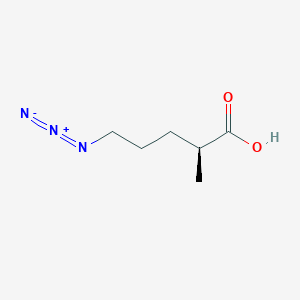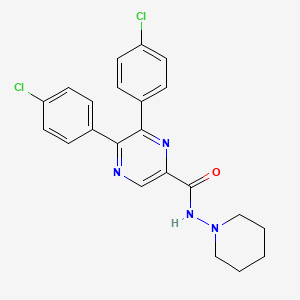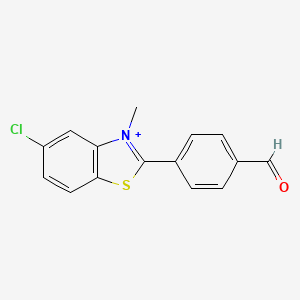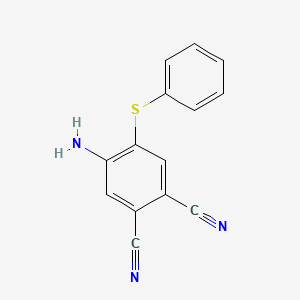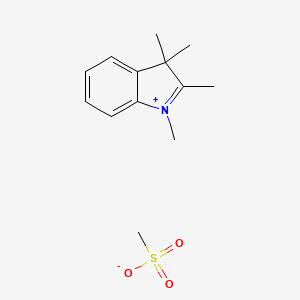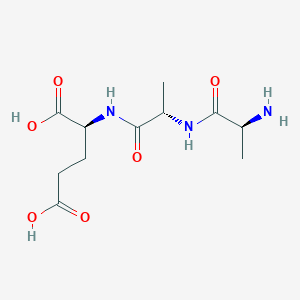
L-Glutamic acid, L-alanyl-L-alanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid, L-alanyl-L-alanyl- is a dipeptide composed of L-glutamic acid and two L-alanine molecules. This compound is known for its high solubility, stability, and bioavailability, making it a valuable component in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-alanyl-L-alanyl- typically involves the use of amino acid ester acyltransferase enzymes. One common method involves the use of immobilized Escherichia coli expressing this enzyme, which facilitates the continuous production of the dipeptide . The reaction conditions often include maintaining a temperature range of 20-35°C and a pH range of 8.0-9.0 .
Industrial Production Methods
Industrial production of L-Glutamic acid, L-alanyl-L-alanyl- can be achieved through biotechnological processes. Metabolic engineering of Escherichia coli has been employed to enhance the production efficiency. This involves over-expressing specific enzymes and inactivating certain peptidases to increase the yield . Additionally, the use of calcium alginate beads as an entrapment carrier for immobilized cells has been found to improve stability and productivity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid, L-alanyl-L-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of L-Glutamic acid, L-alanyl-L-alanyl-, which can have different functional properties and applications .
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid, L-alanyl-L-alanyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Wirkmechanismus
The mechanism of action of L-Glutamic acid, L-alanyl-L-alanyl- involves its breakdown into its constituent amino acids, which then participate in various metabolic pathways. The compound enhances protein synthesis, supports immune function, and maintains intestinal health . It also acts on molecular targets such as glutamine synthetase and various transport systems to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide composed of alanine and glutamine, known for its stability and solubility.
L-Glutamine: A single amino acid that plays a crucial role in various metabolic processes.
Uniqueness
L-Glutamic acid, L-alanyl-L-alanyl- stands out due to its combination of L-glutamic acid and two L-alanine molecules, which provides unique properties such as enhanced stability and bioavailability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
398149-00-3 |
|---|---|
Molekularformel |
C11H19N3O6 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H19N3O6/c1-5(12)9(17)13-6(2)10(18)14-7(11(19)20)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,17)(H,14,18)(H,15,16)(H,19,20)/t5-,6-,7-/m0/s1 |
InChI-Schlüssel |
YLTKNGYYPIWKHZ-ACZMJKKPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)

![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
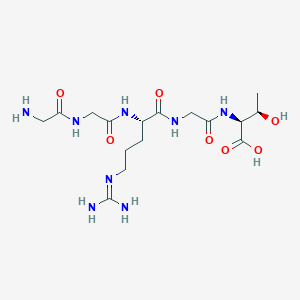
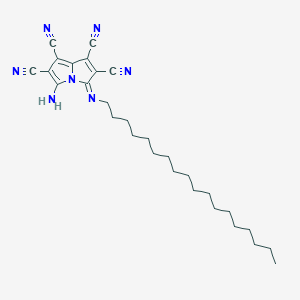
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
